[1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrobenzyl)piperidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(2-nitrobenzyl)piperidine. The final step involves the reaction of this intermediate with pyrrolidin-1-ylmethanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Nitrobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicinal chemistry, 1-(2-Nitrobenzyl)piperidin-3-ylmethanone has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperidine and pyrrolidinylmethanone moieties can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrobenzyl)piperidin-3-ylmethanone: Unique due to its combination of nitrobenzyl, piperidine, and pyrrolidinylmethanone moieties.
1-(2-Nitrobenzyl)piperidin-3-ylethanone: Similar structure but with an ethanone group instead of methanone.
1-(2-Nitrobenzyl)piperidin-3-ylpropanone: Similar structure but with a propanone group.
Uniqueness
The uniqueness of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[1-[(2-nitrophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23N3O3/c21-17(19-10-3-4-11-19)15-7-5-9-18(13-15)12-14-6-1-2-8-16(14)20(22)23/h1-2,6,8,15H,3-5,7,9-13H2 |
InChI Key |
QHRRZWDMRXTWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.